molecular formula C15H21NO7 B109162 Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate CAS No. 4704-15-8

Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate

Cat. No. B109162
CAS RN: 4704-15-8
M. Wt: 327.33 g/mol
InChI Key: MXCBPGJIPRBQAE-KSTCHIGDSA-N
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Description

“Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate” is a chemical compound . It contains a total of 42 bonds, including 23 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 1 ether(s) .


Molecular Structure Analysis

The molecular structure of the compound includes a benzyl group attached to a carbamate group, which is further attached to a complex oxane ring structure . The compound contains a total of 42 bonds, including 23 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 1 ether(s) .

Scientific Research Applications

Synthesis and Chemical Structure Exploration

  • Synthesis of Novel Compounds: The compound has been utilized in the synthesis of novel conformationally locked carbocyclic nucleosides, which are significant in medicinal chemistry (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
  • Development of Putative Inhibitors: It has been used in the synthesis of carbohydrate-like dihydrooxazine and tetrahydrooxazine, serving as potential inhibitors of glycoside hydrolases (Best, Macdonald, Skelton, Stick, Tilbrook, & White, 2002).
  • Enantioselective Synthesis: This compound is crucial in the enantioselective synthesis of specific intermediates, used in the development of potent CCR2 antagonists (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Medicinal Chemistry and Pharmacology

  • Anticholinesterase Activity: It has been integral in the creation of novel anticholinesterases, contributing to the understanding of interactions between carbamate-based cholinesterase inhibitors and their targets (Luo et al., 2005).
  • Role in Antimitotic Agents: Its derivatives have shown potential as antimitotic agents, highlighting its significance in cancer research (Temple & Rener, 1992).
  • Catalytic Applications: The compound plays a role in Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, demonstrating its usefulness in organic synthesis and catalysis (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Chemical Structure and Analysis

properties

IUPAC Name

benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCBPGJIPRBQAE-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate

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